molecular formula C12H10N2 B13874563 3-Ethenyl-6-phenylpyridazine

3-Ethenyl-6-phenylpyridazine

Cat. No.: B13874563
M. Wt: 182.22 g/mol
InChI Key: XJNJBLRUTKNADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-6-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-6-phenylpyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-6-phenylpyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Ethenyl-6-phenylpyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Ethenyl-6-phenylpyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenyl-6-phenylpyridazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethenyl group allows for unique reactivity compared to other pyridazine derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

3-ethenyl-6-phenylpyridazine

InChI

InChI=1S/C12H10N2/c1-2-11-8-9-12(14-13-11)10-6-4-3-5-7-10/h2-9H,1H2

InChI Key

XJNJBLRUTKNADX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.